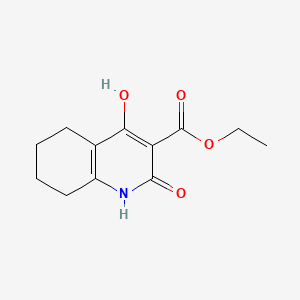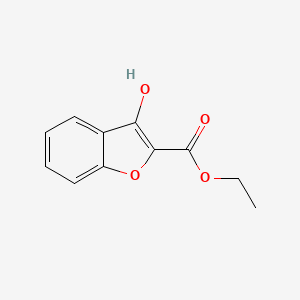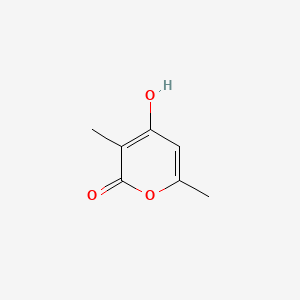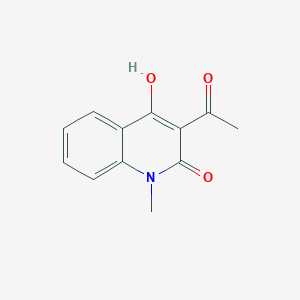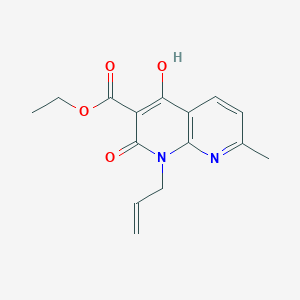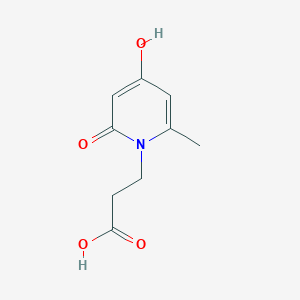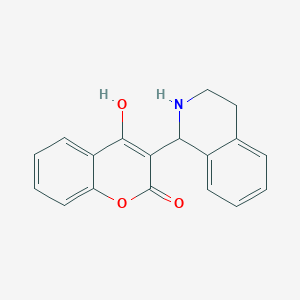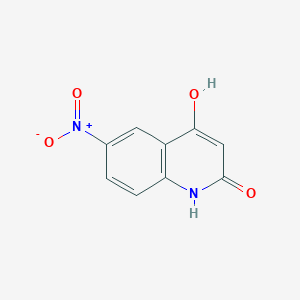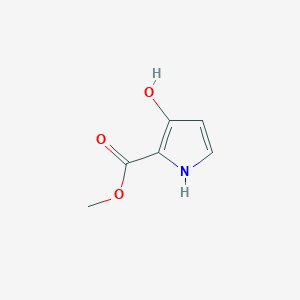
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
概要
説明
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It is used as an intermediate in the synthesis of pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate (COO-) and a hydroxy (OH) group attached . The average mass of the molecule is 141.125 Da and the monoisotopic mass is 141.042587 Da .Physical And Chemical Properties Analysis
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a flash point of 113.6±21.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 34.3±0.3 cm3, and it has a polar surface area of 62 Å2 .科学的研究の応用
Anti-Cancer Activity
- Scientific Field : Medical Chemistry
- Application Summary : Pyrroles have been synthesized for their potential anti-cancer activity. In one study, 3-formylchromones were used as decarboxylative coupling partners to access pyrroles .
- Methods of Application : The protocol utilizes easily accessible feedstocks, a catalytic amount of DBU without any metals, resulting in high efficiency and regioselectivity . The reaction was facilitated by microwave irradiation .
- Results : All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .
Diverse Therapeutic Applications
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results : The derivatives 22i and 22j exhibited good cytotoxic activity against some cancer cell lines .
HIV-1 Inhibition
- Scientific Field : Virology
- Application Summary : Pyrrole derivatives have been used to prepare pyrrolyl aryl sulfones with activity against HIV-1 .
- Methods of Application : The synthesis involves the use of Methyl 1H-Pyrrole-2-carboxylate as an intermediate .
- Results : The resulting pyrrolyl aryl sulfones showed promising activity against HIV-1 .
Anti-Mitotic and Cytotoxic Activity
- Scientific Field : Oncology
- Application Summary : Methyl 1H-Pyrrole-2-carboxylate has been used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids .
- Methods of Application : The synthesis involves the use of Methyl 1H-Pyrrole-2-carboxylate as an intermediate .
- Results : The resulting compounds showed anti-mitotic and cytotoxic activity .
HIV-1 Inhibition
- Scientific Field : Virology
- Application Summary : Pyrrole derivatives have been used to prepare pyrrolyl aryl sulfones with activity against HIV-1 .
- Methods of Application : The synthesis involves the use of Methyl 1H-Pyrrole-2-carboxylate as an intermediate .
- Results : The resulting pyrrolyl aryl sulfones showed promising activity against HIV-1 .
Anti-Mitotic and Cytotoxic Activity
- Scientific Field : Oncology
- Application Summary : Methyl 1H-Pyrrole-2-carboxylate has been used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids .
- Methods of Application : The synthesis involves the use of Methyl 1H-Pyrrole-2-carboxylate as an intermediate .
- Results : The resulting compounds showed anti-mitotic and cytotoxic activity .
特性
IUPAC Name |
methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPQPKMCONIREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716162 | |
| Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
CAS RN |
79068-31-8 | |
| Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

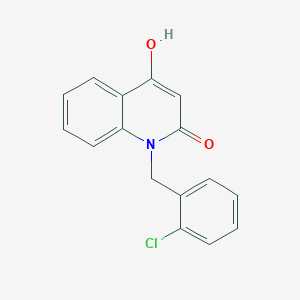
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1395522.png)
![4-Hydroxy-3-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-7-carboxylic acid](/img/structure/B1395524.png)
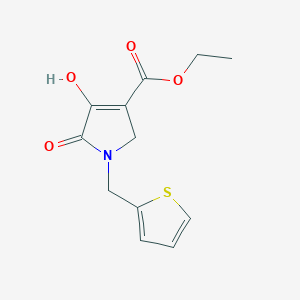
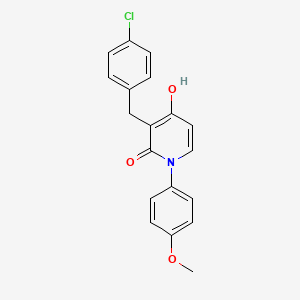
![Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395527.png)
